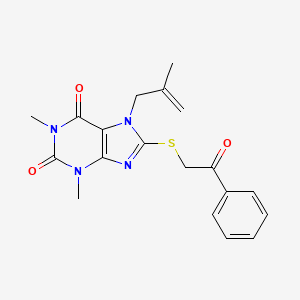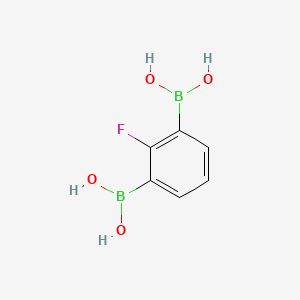
2-Chloro-N-(3-morpholin-4-yl-3-oxo-2-phenylpropyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(3-morpholin-4-yl-3-oxo-2-phenylpropyl)propanamide, also known as CMOPP, is a chemical compound that belongs to the family of morpholinylpropionamides. It is a white crystalline solid that is soluble in organic solvents and water. CMOPP has been the focus of scientific research due to its potential applications in the field of medicine.
作用机制
The mechanism of action of 2-Chloro-N-(3-morpholin-4-yl-3-oxo-2-phenylpropyl)propanamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes or proteins in the body. This leads to a decrease in the production of inflammatory mediators and the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It also inhibits the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This compound has also been shown to induce apoptosis in cancer cells, leading to their death.
实验室实验的优点和局限性
One of the advantages of using 2-Chloro-N-(3-morpholin-4-yl-3-oxo-2-phenylpropyl)propanamide in lab experiments is its high yield during synthesis. This makes it a cost-effective way to produce the compound. This compound is also soluble in both organic solvents and water, making it easy to work with in the lab. However, one limitation of using this compound is that its mechanism of action is not fully understood. This makes it difficult to predict its effects on different cell types and in different disease models.
未来方向
There are several future directions for the study of 2-Chloro-N-(3-morpholin-4-yl-3-oxo-2-phenylpropyl)propanamide. One possible direction is to investigate its effects on different types of cancer cells. Another direction is to explore its potential use as an anti-inflammatory agent in the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential drug targets for its use in the treatment of various diseases.
Conclusion
In conclusion, this compound is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. Its anti-inflammatory, anti-tumor, and anti-cancer properties make it a promising candidate for the development of new drugs. The synthesis method for this compound is cost-effective, and it is soluble in both organic solvents and water. However, further research is needed to fully understand its mechanism of action and to identify potential drug targets for its use in the treatment of various diseases.
合成方法
The synthesis of 2-Chloro-N-(3-morpholin-4-yl-3-oxo-2-phenylpropyl)propanamide involves the reaction of 3-morpholin-4-yl-3-oxo-2-phenylpropanoic acid with thionyl chloride to form this compound. The reaction takes place in the presence of a suitable solvent such as dichloromethane or chloroform. The yield of this compound obtained from this method is high, making it a cost-effective way to produce the compound.
科学研究应用
2-Chloro-N-(3-morpholin-4-yl-3-oxo-2-phenylpropyl)propanamide has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also been shown to inhibit the growth of certain bacteria and viruses. These properties make it a promising candidate for the development of new drugs to treat various diseases.
属性
IUPAC Name |
2-chloro-N-(3-morpholin-4-yl-3-oxo-2-phenylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-12(17)15(20)18-11-14(13-5-3-2-4-6-13)16(21)19-7-9-22-10-8-19/h2-6,12,14H,7-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKZQEJLDOIVCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CC=CC=C1)C(=O)N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-3-thiophenecarbonitrile](/img/structure/B2437111.png)



![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one](/img/structure/B2437120.png)




